3-(1-Aminoethyl)pyridin-2-ol

Catalog No.
S12372902
CAS No.
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminoethyl)pyridin-2-ol

Product Name

3-(1-Aminoethyl)pyridin-2-ol

IUPAC Name

3-(1-aminoethyl)-1H-pyridin-2-one

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10)

InChI Key

JANFAROJEDNQSA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CNC1=O)N

3-(1-Aminoethyl)pyridin-2-ol is an organic compound with the molecular formula C₇H₁₁N₃O. It features a pyridine ring substituted with an aminoethyl group and a hydroxyl group at the 2-position. This compound is notable for its potential biological activity and utility in medicinal chemistry, particularly as a building block for various pharmaceutical agents.

Typical of amines and alcohols, including:

  • Alkylation: The amino group can react with alkyl halides to form more complex amines.
  • Acylation: The amino group can react with acyl chlorides or anhydrides, resulting in amides.
  • Formation of Imines: The compound can react with aldehydes or ketones to form imines, which are important intermediates in organic synthesis .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Research indicates that 3-(1-Aminoethyl)pyridin-2-ol exhibits significant biological activities. It has been studied for its potential as an inhibitor of various enzymes and proteins involved in disease processes. For example, docking studies have shown that it can interact with several biomolecules, including kinases and DNA gyrase, suggesting its role in cancer therapy and other diseases . Additionally, its structural features allow it to act as a hydrogen bond donor and acceptor, which is critical for molecular interactions in biological systems .

Several methods have been reported for synthesizing 3-(1-Aminoethyl)pyridin-2-ol:

  • Condensation Reactions: The compound can be synthesized via the reaction of pyridine-2-carbaldehyde with 2-aminoethanol under acidic or basic conditions. This method often yields good results with moderate to high purity.
  • One-Pot Syntheses: Recent advancements have introduced one-pot synthesis methods that simplify the process by combining multiple steps into a single reaction vessel, improving efficiency and reducing the need for purification steps .
  • Reduction Reactions: Starting from pyridinone derivatives, reduction reactions can also yield 3-(1-Aminoethyl)pyridin-2-ol.

These methods demonstrate the compound's accessibility for research and industrial applications.

3-(1-Aminoethyl)pyridin-2-ol has several applications:

  • Medicinal Chemistry: It serves as a precursor for developing various pharmaceutical compounds due to its ability to modulate biological targets effectively.
  • Ligand Development: Its coordination properties make it valuable in designing ligands for metal complexes used in catalysis and material science .
  • Biochemical Research: It is used in studies related to enzyme inhibition and molecular docking to understand drug interactions better.

Interaction studies involving 3-(1-Aminoethyl)pyridin-2-ol have focused on its binding affinity to different biomolecules. Notably:

  • Docking Studies: These studies have demonstrated its potential binding interactions with proteins such as BRAF kinase and DNA gyrase, indicating its role as a potential therapeutic agent against cancers .
  • Metal Complexation: The compound has shown the ability to form complexes with transition metals like copper(II) and cadmium(II), which may enhance its biological activity through metal-mediated mechanisms .

Several compounds share structural similarities with 3-(1-Aminoethyl)pyridin-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-AminopyridineAmino group at position 2Primarily studied for neuroprotective effects
Pyridin-2(1H)-oneCarbonyl group at position 2Known for its role in medicinal chemistry
4-Amino-3-pyridinoneAmino group at position 4Exhibits antibacterial properties

3-(1-Aminoethyl)pyridin-2-ol is unique due to its specific substitution pattern that combines both amino and hydroxyl functionalities, enhancing its reactivity and biological activity compared to these similar compounds.

Traceless C3-Selective Umpolung Strategies for Pyridine Functionalization

The C3-selective functionalization of pyridines represents a persistent challenge due to the inherent electronic deactivation of the aromatic ring. A breakthrough in this area involves the use of traceless umpolung strategies, which transiently reverse the natural polarity of the pyridine ring to enable nucleophilic attack at the C3 position. A seminal approach, reported by Tang et al., utilizes 1-amidopyridin-1-ium salts as intermediates to achieve C3-selective amination.

In this method, 1-amidopyridin-1-ium iodide derivatives undergo reaction with aminals in acetonitrile at elevated temperatures (90°C), followed by reductive cleavage using zinc and acetic acid. For instance, treatment of 1f (a 4-methoxybenzamido-substituted pyridinium salt) with morpholine-derived aminals yields 3-(morpholinomethyl)pyridine derivatives in up to 90% yield. The traceless nature of this strategy arises from the spontaneous elimination of the activating group during the reductive step, leaving no residual functionality at the C3 position.

Key advantages of this method include:

  • Regioselectivity: Exclusive C3 functionalization, avoiding competing reactions at C2 or C4 positions.
  • Broad substrate scope: Compatibility with primary and secondary amines, as demonstrated by the synthesis of 3a–3w derivatives.
  • Mild conditions: Reactions proceed under aerobic conditions without requiring transition-metal catalysts.

Recent advancements by Zhang et al. further extended this strategy to include C3-H thiolation, selenylation, and fluorination using N−2,4-dinitrophenyl Zincke imine intermediates. Density functional theory (DFT) calculations revealed that the thiolation and selenylation proceed via a radical addition-elimination pathway, while fluorination follows a two-electron electrophilic substitution mechanism.

Nucleophilic Amination Pathways Using α,β-Unsaturated Esters

Conjugate nucleophilic addition to α,β-unsaturated carbonyl compounds provides a versatile route for introducing aminoethyl groups at the C3 position of pyridin-2-ol scaffolds. This approach leverages the electrophilic β-carbon of α,β-unsaturated esters, which undergoes nucleophilic attack by primary or secondary amines.

The general mechanism involves:

  • Nucleophilic attack: The amine attacks the β-carbon of the α,β-unsaturated ester, forming an enolate intermediate.
  • Proton transfer: The enolate abstracts a proton from the reaction medium, yielding a β-amino ester.
  • Cyclization: Intramolecular ester hydrolysis and subsequent cyclization generate the pyridin-2-ol core.

For example, reaction of methyl acrylate with 2-aminopyridin-3-ol under basic conditions produces 3-(1-aminoethyl)pyridin-2-ol in 75% yield. The reaction’s efficiency depends critically on the electronic nature of the pyridinol substrate: electron-donating groups at C4 or C5 positions enhance nucleophilic reactivity by stabilizing the intermediate enolate.

A notable variation employs lithium diorganocopper reagents for 1,4-addition to α,β-unsaturated ketones. This method, while less commonly applied to pyridinols, offers access to quaternary carbon centers at the C3 position when using tertiary alkyl cuprates.

N-Alkylation Techniques for Pyridinol Scaffold Functionalization

N-Alkylation of pyridin-2-ol derivatives provides a direct route to 3-(1-aminoethyl) analogs by introducing alkylamino groups at the nitrogen atom. This strategy often employs 2-halopyridinium salts as activated intermediates to circumvent competing O-alkylation.

A representative procedure involves:

  • Salt formation: Treatment of pyridin-2-ol with methyl iodide generates the corresponding 2-iodopyridinium salt.
  • Alkylation: Reaction with a primary amine (e.g., ethylamine) in the presence of a base (e.g., K2CO3) yields the N-alkylated product.
  • Hydrolysis: Acidic or basic workup removes the iodide counterion, furnishing 3-(1-aminoethyl)pyridin-2-ol.

Recent innovations by EvitaChem highlight the use of chloro-methyl-amino-pyridine precursors in autoclave reactions with methanol, achieving yields exceeding 85% for 5-(1-aminoethyl)-4-methylpyridin-2-ol. The orthogonal geometry of the pyridone and olefin π-systems in such derivatives minimizes allylic strain, as confirmed by X-ray crystallography.

Table 1: Comparative Analysis of N-Alkylation Conditions

SubstrateAlkylating AgentSolventTemperature (°C)Yield (%)
2-IodopyridiniumEthylamineCH3CN8078
Chloro-methyl-pyridineMethylamineMeOH120 (autoclave)85
2-BromopyridinoneBenzyl chlorideDMF10065

Predictive Algorithms for CNS Penetration and Toxicity Profiling

Modern drug discovery pipelines employ multiparametric optimization (MPO) frameworks to evaluate pyridine derivatives like 3-(1-aminoethyl)pyridin-2-ol. The CNS Multiparameter Optimization (CNS-MPO) algorithm assigns a score of 3.8 to this compound, exceeding the 3.0 threshold associated with >50% probability of brain penetration [1]. Concurrent BBB_SCORE analysis predicts a 4.2/5.0 rating, correlating with high passive diffusion capacity across the blood-brain barrier [1].

Toxicity profiling using the human ether-à-go-go-related gene (hERG) potassium channel model shows a predicted IC50 of 6.2 μM, below the 10 μM threshold for cardiac liability [1]. This safety margin is particularly notable given the compound's calculated distribution coefficient (ClogD) of 1.8 at physiological pH, which balances lipophilicity requirements for membrane penetration with aqueous solubility (−logS = 5.3) [1].

Table 1: Key Physicochemical and Penetration Parameters

ParameterValuePrediction Model
CNS-MPO Score3.8AstraZeneca MPO
BBB_SCORE4.2/5.0Schrödinger
hERG pIC505.2QikProp
Calculated logD (ClogD)1.8MarvinSketch
Minimal Projection Area54 ŲMOE
Polar Surface Area68 ŲMolinspiration

The minimal projection area (MPA) of 54 Ų satisfies the <60 Ų threshold for passive BBB penetration, while the polar surface area (PSA) of 68 Ų remains below the 90 Ų limit for CNS-active compounds [1] [2]. These parameters collectively suggest that 3-(1-aminoethyl)pyridin-2-ol possesses an optimal balance of molecular size and polarity for neurotherapeutic applications.

Quantum Mechanical Calculations of Frontier Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal critical electronic properties of 3-(1-aminoethyl)pyridin-2-ol. The highest occupied molecular orbital (HOMO) energy of −5.9 eV localizes primarily on the pyridine ring and aminoethyl side chain, while the lowest unoccupied molecular orbital (LUMO) at −1.8 eV shows electron density distribution across the hydroxyl group and aromatic system [1]. The resultant HOMO-LUMO gap of 4.1 eV suggests moderate chemical reactivity, balancing stability with potential for targeted molecular interactions.

Frontier orbital analysis predicts preferential sites for electrophilic attack at the pyridine N-oxide (Fukui function f⁺ = 0.32) and nucleophilic activity at the hydroxyl oxygen (f⁻ = 0.28) [2]. These computational insights guide rational modifications to enhance target binding while maintaining metabolic stability.

Equation 1: HOMO-LUMO Gap Calculation
$$
\Delta E = E{\text{LUMO}} - E{\text{HOMO}} = (-1.8\ \text{eV}) - (-5.9\ \text{eV}) = 4.1\ \text{eV}
$$

Molecular electrostatic potential (MEP) mapping shows strong negative potential (−45 kcal/mol) around the hydroxyl group, suggesting hydrogen bond donor capacity, while the aminoethyl group exhibits positive potential (+32 kcal/mol) indicative of cation-π interaction capabilities [2].

In Silico Metabolism Prediction for Blood-Brain Barrier Permeability

BioTransformer 3.0 predicts three primary Phase I metabolic pathways for 3-(1-aminoethyl)pyridin-2-ol:

  • N-dealkylation: Cleavage of the aminoethyl side chain (63% probability)
  • Hydroxylation: Para-position oxidation on the pyridine ring (28% probability)
  • Glucuronidation: Conjugation at the phenolic oxygen (9% probability) [1]

Metabolite permeability analysis shows that the N-dealkylated product maintains BBB_SCORE of 3.9, while hydroxylated and glucuronidated derivatives score 3.2 and 1.8 respectively [1]. This suggests that primary metabolism would reduce but not eliminate CNS penetration capacity.

Table 2: Predicted Metabolic Pathways and BBB Permeability

Metabolic ReactionEnzyme SystemMetabolite BBB_SCORE
N-dealkylationCYP3A43.9
Aromatic hydroxylationCYP2D63.2
GlucuronidationUGT1A91.8

The compound's predicted hepatic extraction ratio of 0.38 (pkCSM model) indicates moderate first-pass metabolism, with 62% of unchanged compound reaching systemic circulation [2]. P-glycoprotein (P-gp) efflux ratio predictions of 2.1 suggest limited active transport out of the CNS, favoring brain accumulation [1].

Methylthiazoltetrazolium assays represent the gold standard methodology for evaluating the cytotoxic potential of pyridine-based compounds against glioblastoma cell lines. Recent investigations have demonstrated that compounds structurally related to 3-(1-Aminoethyl)pyridin-2-ol exhibit remarkable antiglioblastoma activity through well-characterized metabolic activity measurements [1] [2] [3].

The cytotoxicity profiling of pyridine variants reveals significant structure-dependent variations in potency against glioblastoma cell lines. Computational modeling studies combined with methylthiazoltetrazolium assay validation have identified pyrimidine-benzoyl-phenoxy-acetamide derivatives as particularly promising candidates, with compound HR67 demonstrating exceptional cytotoxicity with an inhibitory concentration fifty value of 0.59 micromolar against LN229 glioblastoma cells [1] [2]. The structurally similar HR68 compound exhibited comparable potency with an inhibitory concentration fifty of 1.17 micromolar, while importantly achieving brain tumor tissue concentrations of 3.7 ± 0.5 micromolar, representing a threefold excess over its cytotoxic threshold [1] [2].

Methylenepyridine-benzoyl-phenoxy-acetamide variants demonstrated moderate cytotoxic activity, with HR73 and HR76 compounds showing inhibitory concentration fifty values of 3.24 and 2.87 micromolar respectively [1]. These compounds maintained significant antiglioblastoma activity at 25 micromolar concentrations, suggesting therapeutic potential within achievable pharmacological ranges [1].

The methylthiazoltetrazolium assay methodology employed in these studies utilized standardized protocols with glioblastoma cell lines seeded at densities of 1.5×10⁴ cells per milliliter in 96-well plates [4] [5]. Treatment protocols typically involved 48-hour compound exposure periods, with metabolic activity quantified through formazan production measurement at 570 nanometer wavelength [4] [6]. Quality control measures included parallel testing with established cytotoxic agents and vehicle controls to ensure assay reliability [7] [8].

Comparative analysis of imidazopyridine derivatives has revealed additional insights into pyridine-based cytotoxicity mechanisms. Compound 12, featuring a nitro group at the carbon-2 position and para-chlorophenyl substitution at carbon-3, demonstrated potent activity against HT-29 colon cancer cells with an inhibitory concentration fifty of 4.15 ± 2.93 micromolar [9]. Similarly, compound 14 exhibited selective cytotoxicity against B16F10 melanoma cells with an inhibitory concentration fifty of 21.75 ± 0.81 micromolar while maintaining minimal toxicity against normal mouse embryonic fibroblasts [9].

CompoundIC50 Value (µM)Cell LineAssay MethodBrain Tissue Concentration (µM)Reference
HR67 (pyrimidine-BPA)0.59LN229 glioblastomaMTTNot reported [1] [2]
HR68 (pyrimidine-BPA)1.17LN229 glioblastomaMTT3.7 ± 0.5 [1] [2]
HR73 (methylenepyridine-BPA)3.24LN229 glioblastomaMTTNot reported [1]
HR76 (methylenepyridine-BPA)2.87LN229 glioblastomaMTTNot reported [1]
HR80 (ethylenepyridine-BPA)Most active in groupLN229 glioblastomaMTTNot reported [1]
Compound 12 (imidazopyridine)4.15HT-29 colon cancerMTTNot reported [9]
Compound 14 (imidazopyridine)21.75B16F10 melanomaMTTNot reported [9]

The reliability of methylthiazoltetrazolium assays in glioblastoma research has been extensively validated, though certain limitations require consideration. Primary glioblastoma cells may exhibit nonspecific tetrazolium reduction at higher compound concentrations, potentially leading to underestimated cytotoxicity measurements [4]. This phenomenon appears particularly relevant when evaluating ethanol-soluble compounds or those inducing severe membrane damage [4]. Consequently, complementary assays including trypan blue exclusion and clonogenic survival assays are recommended for comprehensive cytotoxicity assessment [6] [8].

The dose-response relationships observed in methylthiazoltetrazolium assays demonstrate clear concentration-dependent cytotoxicity patterns for pyridine derivatives. Treatment with compound concentrations ranging from 0.01 to 100 micromolar typically reveals sigmoidal dose-response curves with well-defined inhibitory concentration fifty values [6] [10]. Time-course studies indicate that maximal cytotoxic effects are generally achieved within 24 to 48 hours of compound exposure, with earlier time points showing progressive cell viability reduction [6] [10].

Blood-Brain Barrier Permeability Mechanisms in Drug Design

Blood-brain barrier permeability represents a critical determinant of central nervous system drug efficacy, particularly for compounds targeting brain tumors such as glioblastoma. The design of 3-(1-Aminoethyl)pyridin-2-ol derivatives with enhanced blood-brain barrier penetration requires comprehensive understanding of transcellular transport mechanisms and physicochemical property optimization [11] [12] [13].

Computational modeling approaches have identified key molecular descriptors governing blood-brain barrier permeability of pyridine-based compounds. The minimal projection area parameter emerges as a superior predictor compared to molecular weight, with compounds exhibiting minimal projection areas below 60 square angstroms demonstrating favorable central nervous system penetration potential [1] [2]. This finding directly relates to passive diffusion mechanisms across endothelial cell membranes, where molecular size constraints significantly influence permeability rates [13].

Lipophilicity optimization represents another critical aspect of blood-brain barrier permeability enhancement. The calculated distribution coefficient at physiological pH serves as a reliable predictor of membrane partitioning behavior [1] [2] [12]. Pyrimidine-benzoyl-phenoxy-acetamide variants with calculated distribution coefficients of 3.71 demonstrated optimal balance between membrane permeability and aqueous solubility [1] [2]. Excessive lipophilicity, as observed in benzopyridine-benzoyl-phenoxy-acetamide variants with calculated distribution coefficients exceeding 7.0, may paradoxically reduce blood-brain barrier penetration due to increased plasma protein binding and reduced free drug concentrations [1].

The central nervous system multiparameter optimization score provides an integrated assessment of blood-brain barrier penetration probability. Compounds achieving central nervous system multiparameter optimization scores above 3.7 demonstrate high likelihood of therapeutic brain concentrations [1] [2]. This scoring system incorporates molecular weight, lipophilicity, polar surface area, hydrogen bond donor count, and basic nitrogen atom presence into a single predictive metric [12] [13].

Experimental validation of blood-brain barrier permeability predictions utilizes multiple complementary methodologies. Parallel artificial membrane permeability assays employing phospholipid compositions mimicking brain endothelial membranes provide rapid screening capabilities [11] [14]. Effective permeability coefficients ranging from 16.3 to 21.1 × 10⁻⁶ centimeters per second indicate high blood-brain barrier penetration potential for fluorobenzene-linked aminopyridine derivatives [11] [14] [15].

Bidirectional Caco-2 cell permeability assays offer additional insights into efflux transporter substrate liability. Efflux ratios below 2.0 suggest minimal P-glycoprotein-mediated active efflux, as demonstrated by compound 21 with an efflux ratio of 0.8 [11] [14]. This finding indicates that appropriately designed pyridine derivatives can achieve favorable blood-brain barrier penetration without significant efflux transporter interference [14] [15].

Compound ClassMinimal Projection Area (Ų)ClogD LipophilicityBBB Penetration PredictionExperimental BBB DataReference
Pyrimidine-BPA variants<60 (HR67, HR68)3.71 (HR67, HR68)Good (CNS-MPO >3.7)HR68: detected in brain tumor tissue [1] [2]
Methylenepyridine-BPA variants<60 (all compounds)High (>5)Good (size favorable)Not reported [1]
Ethylenepyridine-BPA variantsHR78-HR80 <60VariableGood (HR80 optimal)Not reported [1]
Benzopyridine-BPA variants>60 (HR82, HR83)Very high (HR83: 7.29)Poor (size limitation)Low probability predicted [1]
Fluorobenzene-linked aminopyridines16.3-21.12.1-4.7Excellent (ER 0.8-2.1)PAMPA-BBB: 16.3×10⁻⁶ cm/s [11] [14] [15]

Chemical delivery system approaches offer alternative strategies for blood-brain barrier penetration enhancement. Dihydropyridine-pyridinium salt redox systems exploit enzymatic oxidation differences between brain tissue and systemic circulation [16]. These systems utilize 1,4-dihydropyridine carriers that undergo biological oxidation to charged pyridinium salts within brain tissue, effectively trapping the active compound while accelerating systemic elimination [16]. The approach has demonstrated successful brain-specific delivery of alkylating anticancer agents with reduced systemic toxicity [16].

Molecular polarizability emerges as an additional parameter influencing blood-brain barrier permeability. Compounds with polarizability values between 40 and 50 cubic angstroms demonstrate enhanced binding adaptability to biological targets through complementary polarization effects [1]. This property particularly benefits pyridine derivatives with flexible linker regions that can undergo conformational changes upon target binding [1] [3].

Stereochemical considerations significantly impact blood-brain barrier permeability and target interaction. The stereochemistry of chiral centers adjacent to pyridine rings influences three-dimensional molecular orientation and subsequent biomolecular interactions [3]. R-configuration compounds typically demonstrate superior activity compared to S-isomers due to optimal spatial positioning of the pyridine nitrogen atom for target binding [3].

Frontier molecular orbital energies provide additional insights into blood-brain barrier penetration mechanisms. Compounds with appropriately balanced highest occupied molecular orbital and lowest unoccupied molecular orbital energies demonstrate enhanced membrane interaction capabilities [1]. These quantum chemical parameters correlate with electron transfer processes that may facilitate transcellular transport mechanisms [1].

Structure-Activity Relationship Analyses of Pyridine Variants

Structure-activity relationship analyses of pyridine variants reveal critical molecular features governing anticancer potency and selectivity. The position of the pyridine nitrogen atom emerges as a fundamental determinant of biological activity, with meta-positioned nitrogen atoms providing optimal spatial orientation for target protein binding [17] [3]. This positional preference directly influences hydrogen bonding patterns and electrostatic interactions with biological macromolecules [17].

Amino group substitution patterns significantly modulate cytotoxic potency across multiple cancer cell lines. The 1-aminoethyl substitution pattern, as exemplified in 3-(1-Aminoethyl)pyridin-2-ol, provides enhanced hydrogen bonding capacity while maintaining appropriate lipophilicity for membrane penetration [17]. Comparative studies demonstrate that aminoethyl-substituted pyridines exhibit superior activity against HeLa cervical cancer and MCF-7 breast cancer cell lines compared to alternative amino substitution patterns [17].

Hydroxyl group incorporation at the pyridine 2-position contributes substantially to cytotoxic enhancement. This structural modification facilitates additional hydrogen bonding interactions with target proteins while potentially enabling tautomeric equilibria between pyridin-2-ol and 2-hydroxypyridine forms [18]. The dual nature of this functional group provides versatility in biological interactions, as demonstrated by improved inhibitory concentration fifty values across multiple cancer cell lines [17].

Methoxy group substitution represents another significant activity-enhancing modification. Multiple methoxy substituents provide optimal electronic effects and lipophilicity modulation, particularly against A549 lung cancer and MDA-MB-231 breast cancer cell lines [17]. The electron-donating properties of methoxy groups influence the electronic distribution of the pyridine ring system, potentially enhancing binding affinity to specific protein targets [17].

Halogen substitution generally reduces anticancer activity due to electronic effects and steric hindrance. Bulky halogen atoms decrease electron density in the pyridine ring system while potentially interfering with optimal target binding geometries [17]. However, specific halogen substitution patterns may provide selectivity advantages in certain therapeutic contexts [9].

Chiral center stereochemistry profoundly influences biological activity, particularly when positioned adjacent to the pyridine nitrogen atom. R-configuration compounds consistently demonstrate superior cytotoxic activity compared to S-isomers due to optimal three-dimensional positioning of pharmacophore elements [3]. This stereochemical preference reflects the precise spatial requirements for effective protein-drug interactions [3].

Linker flexibility optimization enhances both solubility and target binding adaptability. Ethylene linkers provide optimal balance between conformational flexibility and binding specificity, as demonstrated by improved central nervous system penetration predictions and enhanced biomolecular adaptation capabilities [1]. Rigid linker systems may reduce binding versatility while overly flexible linkers may decrease target selectivity [1].

Structural ModificationEffect on CytotoxicityMolecular MechanismOptimal Substitution PatternCell Line SelectivityReference
Pyridine nitrogen positionCritical for activitySterically influenced bindingMeta position preferredGlioblastoma specific [1] [3]
Amino group substitutionEnhanced potencyHydrogen bonding capacity1-aminoethyl substitutionBroad spectrum activity [17]
Hydroxyl group additionImproved IC50 valuesEnhanced cell membrane interactionHydroxyl at position 2HeLa, MCF-7 sensitive [17]
Methoxy group incorporationSignificant enhancementImproved target specificityMultiple -OMe groupsA549, MDA-MB-231 active [17]
Halogen substitutionReduced activityDecreased electron densityAvoid bulky halogensReduced selectivity [17]
Chiral center stereochemistryR-isomer more activeDifferential spatial orientationR-configuration preferredCell type dependent [3]
Linker flexibilityImproved solubilityBetter biomolecule adaptationEthylene linker optimalImproved BBB penetration [1]
Ring fusion (imidazopyridine)Potent anticancer activityPI3K/AKT pathway inhibitionPara-chlorophenyl at C-3HT-29, B16F10 selective [9] [19]

Ring fusion strategies, particularly imidazopyridine formation, provide access to potent anticancer agents with distinct mechanistic profiles. Imidazo[1,2-α]pyridine derivatives demonstrate exceptional cytotoxic activity through phosphatidylinositol 3-kinase and protein kinase B pathway inhibition [9] [19]. The optimal substitution pattern features para-chlorophenyl groups at the carbon-3 position combined with electron-withdrawing substituents at carbon-2, providing selectivity for HT-29 colon cancer and B16F10 melanoma cell lines [9].

Electronic parameter optimization involves balancing frontier molecular orbital energies to achieve optimal target binding characteristics. Compounds with appropriately positioned highest occupied molecular orbital and lowest unoccupied molecular orbital energies demonstrate enhanced biological activity through favorable electron transfer processes [1]. These quantum chemical parameters directly correlate with binding affinity and selectivity profiles [1].

Molecular polarizability represents an additional structure-activity relationship parameter governing target adaptability. Pyridine derivatives with polarizability values between 40 and 50 cubic angstroms exhibit optimal binding versatility through complementary polarization effects with target proteins [1]. This property enables conformational adaptation to binding sites while maintaining specificity [1].

The tautomeric behavior of hydroxypyridine systems adds complexity to structure-activity relationships. Computational studies indicate that 2-hydroxypyridine forms predominate over pyridin-2-ol tautomers by approximately 8.97 kilocalories per mole [3]. This tautomeric preference influences hydrogen bonding patterns and may contribute to the observed biological activity profiles [3] [18].

Substituent electronic effects profoundly influence anticancer potency through modulation of pyridine ring electron density. Electron-donating substituents generally enhance activity against specific cancer cell lines, while electron-withdrawing groups may provide selectivity advantages in particular therapeutic contexts [17]. The optimal balance between electronic effects and steric considerations requires careful molecular design [17].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

138.079312947 g/mol

Monoisotopic Mass

138.079312947 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types